7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

Medicinal Chemistry GABA Receptor Modulation Sulfonamide Synthesis

This 7-bromo variant preserves core sulfonylation reactivity while adding an ortho bromine handle at C7 for regioselective Suzuki-Miyaura cross-coupling, inaccessible with other isomers. Enables sequential orthogonal diversification: Stage 1 – sulfonamide formation with amines; Stage 2 – C7-arylation. Reduces library synthesis steps vs. de novo assembly. Ideal for CNS-penetrant kinase inhibitor programs seeking improved membrane permeability (LogP 2.6). Replace non-brominated 2-methyl-2H-indazole-3-sulfonyl chloride without changing established sulfonamide protocols.

Molecular Formula C8H6BrClN2O2S
Molecular Weight 309.57 g/mol
CAS No. 845751-92-0
Cat. No. B1529226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
CAS845751-92-0
Molecular FormulaC8H6BrClN2O2S
Molecular Weight309.57 g/mol
Structural Identifiers
SMILESCN1C(=C2C=CC=C(C2=N1)Br)S(=O)(=O)Cl
InChIInChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)5-3-2-4-6(9)7(5)11-12/h2-4H,1H3
InChIKeyILOYQKIZJQLFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride CAS 845751-92-0 — A Bifunctional Indazole Sulfonyl Chloride Building Block for Heterocyclic Diversification


7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride (CAS 845751-92-0, MF: C₈H₆BrClN₂O₂S, MW: 309.57 g/mol) is a heterobifunctional indazole derivative bearing three distinct reactive handles: a C3-sulfonyl chloride electrophile for sulfonamide/sulfonate formation, a C7-bromo substituent enabling palladium-catalyzed cross-coupling chemistry, and an N2-methyl group that locks the indazole tautomeric state . The compound is commercially available with purity specifications ranging from 95% to 98% across multiple suppliers . Its synthesis has been described in patent literature as part of processes for preparing indazole derivatives useful in pharmaceutical applications [1].

7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride: Why Unsubstituted or Positionally Isomeric Analogs Cannot Replicate C7-Focused Synthetic Utility


Substitution among indazole-3-sulfonyl chloride derivatives is not interchangeable due to the synthetic consequences of bromine placement on the indazole ring. The non-brominated parent compound, 2-methyl-2H-indazole-3-sulfonyl chloride (MW 230.68 g/mol), lacks any handle for transition metal-catalyzed diversification . Among brominated positional isomers — including 4-bromo (CAS 1363380-87-3), 5-bromo, and 6-bromo (CAS 1363380-61-3) variants — the C7 position is uniquely situated at the ortho position relative to the ring junction, which influences both steric accessibility and electronic distribution during subsequent functionalization . The specific reactivity profile of the C7 bromo substituent has been exploited in regioselective Suzuki-Miyaura cross-coupling methodologies, enabling C7-arylation that is inaccessible with C4-, C5-, or C6-brominated analogs due to differing electronic and steric constraints [1].

7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride: Quantitative Differential Evidence for Scientific Selection


Patent-Anchored Utility: 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride as a Demonstrated Intermediate for GABAergic Sulfonamide Synthesis

The target compound has been explicitly documented in patent literature as a reactant in the synthesis of 7-bromo-2-methyl-2H-indazole-3-sulfonamide, which is disclosed within the context of GABAergic modulator development [1]. This establishes a direct application precedent linking this specific bromo-sulfonyl chloride to a pharmaceutically relevant sulfonamide product. In contrast, the 6-bromo isomer (CAS 1363380-61-3) has zero associated patent or literature citations in authoritative databases, indicating no documented application precedent [2][3].

Medicinal Chemistry GABA Receptor Modulation Sulfonamide Synthesis

Comparative LogP Analysis: 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride versus Non-Brominated Parent

The target compound exhibits a predicted LogP (XLogP3) of 2.6 [1], reflecting increased lipophilicity conferred by the C7 bromine substituent. This compares to a predicted LogP of approximately 1.58 for the non-brominated parent compound 2-methyl-2H-indazole-3-sulfonyl chloride . The bromine atom contributes an additional ~0.7–1.0 units to the partition coefficient. Furthermore, the predicted density of the target compound is 1.92 ± 0.1 g/cm³ compared to 1.6 ± 0.1 g/cm³ for the non-brominated analog [2].

Lipophilicity ADME Prediction Medicinal Chemistry

Dual Reactive Handle Value: 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride Enables Sequential Orthogonal Functionalization

The target compound is uniquely configured among commercially available 2-methyl-2H-indazole-3-sulfonyl chlorides to support orthogonal sequential derivatization: first, nucleophilic displacement at the sulfonyl chloride to install a sulfonamide or sulfonate group, followed by palladium-catalyzed cross-coupling at the C7 bromine position [1]. Non-brominated analogs such as 2-methyl-2H-indazole-3-sulfonyl chloride (CAS 2137885-71-1) can undergo only the first transformation, offering zero capacity for subsequent C–C bond formation . This orthogonal reactivity is explicitly enabled by the presence of the C7 bromine, a feature absent in non-halogenated comparators.

Organic Synthesis Cross-Coupling Sulfonamide Library Synthesis

7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride: High-Value Application Scenarios Aligned with Differential Evidence


Synthesis of CNS-Targeted Sulfonamide Libraries with Enhanced Lipophilicity

Given the predicted LogP of 2.6 for this compound compared to approximately 1.58 for non-brominated analogs, downstream sulfonamide derivatives are expected to exhibit increased membrane permeability [1]. This property is particularly advantageous for medicinal chemistry programs targeting intracellular or CNS-penetrant indazole-based therapeutics. The patent-documented conversion of this compound to 7-bromo-2-methyl-2H-indazole-3-sulfonamide within GABAergic modulator development provides a validated precedent for this application trajectory [1].

Sequential Orthogonal Diversification for Parallel Library Synthesis

The target compound's dual reactive sites — C3-sulfonyl chloride and C7-bromine — enable a two-stage diversification workflow: Stage 1: Reaction with diverse amines (primary, secondary, aromatic, heteroaromatic) to generate sulfonamide intermediates; Stage 2: Suzuki-Miyaura cross-coupling at C7 to introduce aryl/heteroaryl diversity [2]. This sequential orthogonal strategy reduces the number of synthetic steps required to access structurally diverse indazole sulfonamide libraries compared to assembling each analog de novo, offering procurement efficiency for medicinal chemistry groups focused on kinase inhibitors or other indazole-binding therapeutic targets [2].

Replacement of Non-Brominated Indazole Sulfonyl Chlorides in Diversification Workflows

For research groups currently using non-brominated 2-methyl-2H-indazole-3-sulfonyl chloride (MW 230.68) as a sulfonamide building block, substitution with this 7-bromo variant preserves the core sulfonylation reactivity while adding a C–C bond-forming vector at C7 . This substitution expands the accessible chemical space of the resulting library without requiring changes to established sulfonamide-forming reaction conditions, as the sulfonyl chloride reactivity profile remains unchanged [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.